![molecular formula C20H18N2O3S B2841470 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899987-41-8](/img/structure/B2841470.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one
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Description
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Structural Analysis : The synthesis of related chemical compounds involves intricate synthetic routes that contribute to the development of novel compounds with potential biological activities. For example, studies on the synthesis of pyrazoline and pyrazole derivatives highlight the versatility of these scaffolds in drug design and development, showcasing the ability to create a wide range of biologically active molecules through systematic structural modifications (Hassan, 2013).
Biological Activities
Anticancer Potential : Research into tetrahydrobenzo[b]pyran derivatives and related chemical structures has shown significant promise in anticancer applications. For instance, novel compounds exhibiting potent anti-lung cancer activity have been synthesized, indicating the potential of such compounds in targeted cancer therapies (Hammam et al., 2005).
Antibacterial and Antifungal Properties : Pyrazoline and pyrazole derivatives have demonstrated substantial antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Catalytic Applications
Catalysis in Organic Synthesis : The use of sulfonic acid-functionalized silica as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives showcases the application of such compounds in facilitating organic reactions, leading to high yields of desired products with potential pharmacological activities (Ziarani et al., 2011).
Molecular Docking and QSAR Studies
Drug Design and Development : The design and modification of 2,3-dihydrobenzo[b][1,4]dioxin-containing compounds for inhibiting B-Raf kinase, along with 3D QSAR studies, represent the application of these compounds in the rational design of inhibitors targeting specific enzymes implicated in cancer and other diseases (Yang et al., 2012).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-3-2-4-15(11-14)13-26-19-20(23)22(8-7-21-19)16-5-6-17-18(12-16)25-10-9-24-17/h2-8,11-12H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJTUPMRXKIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one |
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